molecular formula C10H19Cl B1365796 2-Chloro-1-decene CAS No. 89632-03-1

2-Chloro-1-decene

Cat. No. B1365796
CAS RN: 89632-03-1
M. Wt: 174.71 g/mol
InChI Key: MJKSXGRCBUWJPJ-UHFFFAOYSA-N
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Description

2-Chloro-1-decene is an organic compound that falls under the category of alkenes1. It is represented by the molecular formula C10H19Cl2. The compound is particularly interesting because it exhibits different structural forms, or isomers, due to the double bond’s position within the molecule1.



Synthesis Analysis

The synthesis of 2-Chloro-1-decene involves a process known as oligomerization. The oligomerization of ethylene, a smaller alkene, is the most common method of producing decene on an industrial scale1. In this process, multiple ethylene molecules combine to form the larger alkene1. Catalysts such as phosphoric acid are commonly employed in the oligomerization process to increase its efficiency1.



Molecular Structure Analysis

The molecular structure of 2-Chloro-1-decene is dictated by the alkene structure, particularly the presence of a double bond in its molecular structure1. The E/Z system is used to describe the geometry of a given alkene structure3. The E/Z system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority3.



Chemical Reactions Analysis

The chemical reactions of 2-Chloro-1-decene are primarily dictated by the presence of the double bond in its structure1. The double bond allows for various reactions to occur, including addition reactions, oxidation reactions, and polymerization reactions1.



Physical And Chemical Properties Analysis

2-Chloro-1-decene is a colorless liquid under standard temperature and pressure conditions1. It has a high boiling point and density compared to lower alkenes1. It is less reactive than smaller alkenes but more reactive than the corresponding alkane, decane1.


Scientific Research Applications

TiO2-Photocatalyzed Epoxidation

A study conducted by Ohno et al. (2001) explored the epoxidation of 1-decene, a closely related compound to 2-Chloro-1-decene, using TiO2 powder under UV and visible light. This research highlights the potential of TiO2 in photocatalyzed reactions, offering insights for similar applications in compounds like 2-Chloro-1-decene (Ohno, Masaki, Hirayama, & Matsumura, 2001).

Homogeneous Catalysis in Hydroformylation

Horváth et al. (1998) investigated the hydroformylation of decene-1, another similar compound, in the presence of a fluorous-soluble rhodium catalyst. This study could provide a foundation for understanding the catalytic processes involving 2-Chloro-1-decene (Horváth et al., 1998).

Dechlorination of Halogenated Compounds

Lee et al. (2013) focused on the dechlorination of halogenated compounds, providing relevant insights into the potential environmental applications of 2-Chloro-1-decene dechlorination (Lee et al., 2013).

Anaerobic Bacterial Dechlorination

Loffler et al. (1997) observed the transformation of 1,2-dichloropropane by anaerobic bacteria, indicating the biological pathways for dechlorination that might be applicable to 2-Chloro-1-decene (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).

Boron Phosphate in Oligomerization

Tada et al. (1987) explored the oligomerization of 1-decene using boron phosphate, offering a perspective on potential catalysts for 2-Chloro-1-decene oligomerization (Tada, Suzuka, & Imizu, 1987).

Ethylene Trimerization and Decene Formation

Zilbershtein et al. (2014) studied decene formation in ethylene trimerization, shedding light on mechanisms that could be relevant for 2-Chloro-1-decene processing (Zilbershtein, Kardash, Suvorova, & Golovko, 2014).

Safety And Hazards

properties

IUPAC Name

2-chlorodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKSXGRCBUWJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460449
Record name 2-chlorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-decene

CAS RN

89632-03-1
Record name 2-chlorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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